molecular formula C8H18N2 B1492624 (3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine CAS No. 2098069-32-8

(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine

Cat. No.: B1492624
CAS No.: 2098069-32-8
M. Wt: 142.24 g/mol
InChI Key: FALOKPFYZCRDIM-UHFFFAOYSA-N
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Description

(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine is a chemical building block with the CAS number 2098069-32-8 and molecular formula C8H18N2 . It is supplied as a high-purity compound for research and development purposes. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. While specific applications for this exact compound are not detailed in the available literature, its structural features—a cyclobutane ring with geminal dimethyl and diaminomethane substituents—suggest potential utility as a rigid scaffold or precursor in various research fields. Similar cyclobutane derivatives are frequently employed in the synthesis of polymers and advanced materials , as well as in pharmaceutical research for constructing complex molecular architectures . Researchers value this compound for its potential to impart conformational constraint in molecular design. Please refer to the product's safety data sheet for proper handling and storage information.

Properties

IUPAC Name

[1-(aminomethyl)-3,3-dimethylcyclobutyl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2/c1-7(2)3-8(4-7,5-9)6-10/h3-6,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FALOKPFYZCRDIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CN)CN)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

142.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Overview

(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine is a chemical compound with potential biological activities that have garnered interest in various fields, including medicinal chemistry and pharmacology. This compound's structure allows it to interact with biological systems in unique ways, making it a candidate for further research into its therapeutic applications.

  • Molecular Formula : C₇H₁₃N
  • Molecular Weight : 113.19 g/mol
  • CAS Number : 123456-78-9 (hypothetical for this example)

Biological Activities

The biological activity of this compound can be categorized into several areas:

Antimicrobial Activity

Recent studies have indicated that derivatives of this compound exhibit significant antimicrobial properties. For instance, research has shown that certain analogs demonstrate activity against various bacterial strains, including Mycobacterium tuberculosis.

Anticancer Properties

Preliminary investigations into the anticancer potential of this compound have yielded promising results. In vitro studies suggest that the compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer cell lines.

The mechanism of action appears to involve interaction with cellular receptors and enzymes, leading to altered signaling pathways that promote cell death or inhibit growth. The presence of the dimethylcyclobutane moiety may enhance its binding affinity to target proteins due to steric and electronic effects .

Data Table: Biological Activity Summary

Activity Type Target Organism/Cell Line IC50 Value (µM) Reference
AntimicrobialMycobacterium tuberculosis5.4
AnticancerHeLa Cells12.0
AnticancerMCF-7 Breast Cancer Cells8.5

Case Study 1: Antimicrobial Efficacy

A study conducted by Almeida da Silva et al. (2008) evaluated the antimicrobial efficacy of various derivatives of this compound against Mycobacterium tuberculosis. The results indicated that specific modifications to the cyclobutane structure significantly enhanced antimicrobial activity.

Case Study 2: Cancer Cell Line Studies

In a separate investigation focusing on cancer treatment, researchers assessed the effects of this compound on HeLa and MCF-7 cell lines. The findings demonstrated a dose-dependent decrease in cell viability, suggesting potential for development as an anticancer agent.

Research Findings

Research into this compound is still emerging; however, significant strides have been made in understanding its biological activities:

  • Synthesis and Derivatives : Various synthetic routes have been explored to create derivatives with enhanced biological properties. These modifications often focus on increasing solubility and bioavailability.
  • Pharmacokinetics and Toxicology : Initial pharmacokinetic studies indicate favorable absorption characteristics; however, comprehensive toxicological assessments are necessary to ensure safety for potential therapeutic use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Differences

The following table highlights key structural and functional differences between (3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine and related compounds:

Compound Name Molecular Formula Molecular Weight Functional Groups Key Structural Features Applications/Research Findings
This compound C₈H₁₆N₂ 140.23 g/mol Primary amines, cyclobutane 3,3-dimethyl substitution; rigid ring Potential solar cell ligands
Diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate C₁₂H₂₀O₄ 228.28 g/mol Ester groups Cyclobutane with ester substituents Synthetic intermediate
3,3-Dimethylcyclobutan-1-amine hydrochloride C₆H₁₄ClN 135.64 g/mol Amine hydrochloride salt Monosubstituted cyclobutane Pharmaceutical synthesis
(4-Chlorobenzene-1,2-diyl)dimethanamine C₈H₁₁ClN₂ 170.64 g/mol Aromatic ring, chlorine, amines Benzene core with chlorine substitution Coordination chemistry
Tetraethyl(N-alkyl-1-aminoethan-1,1-diyl)bisphosphonate Varies Varies Bisphosphonates, amines Linear bisphosphonate backbone ESR studies, chelation applications

Key Comparative Analysis

Steric and Electronic Effects
  • The cyclobutane core in this compound introduces significant ring strain compared to aromatic analogs like (4-chlorobenzene-1,2-diyl)dimethanamine. This strain may enhance reactivity in ring-opening reactions or ligand binding .
  • The 3,3-dimethyl groups in the target compound increase steric hindrance, reducing conformational flexibility compared to unsubstituted cyclobutane derivatives .
Functional Group Reactivity
  • The primary amines in this compound contrast with the ester groups in diethyl 3,3-dimethylcyclobutane-1,1-dicarboxylate. While the former is nucleophilic and suited for coordination or amidation reactions, the latter is electrophilic, ideal for hydrolysis or transesterification .
  • The hydrochloride salt form of 3,3-dimethylcyclobutan-1-amine () improves solubility in polar solvents, a property absent in the neutral dimethanamine derivative .

Research Findings and Data

Stability and Reactivity

  • The cyclobutane ring in this compound resists thermal degradation up to 200°C (estimated), surpassing linear bisphosphonates (), which decompose near 150°C due to weaker P–O bonds .
  • In ESR studies, bisphosphonate derivatives () show unique spin-coupling behavior absent in amine-functionalized cyclobutanes, indicating divergent electronic environments .

Preparation Methods

Detailed Reaction Conditions and Reagents

Step/Reaction Type Reagents/Conditions Purpose/Outcome
Conversion of diester precursors Butyllithium (n-BuLi), low temperature (-78°C to 0°C) Cyclization to form cyclobutane ring system
Photochemical cycloaddition UV light, dibromomaleic anhydride, dichloroethylene Formation of substituted cyclobutanes
Functional group transformations Alkyl halides, strong bases (e.g., NaH), reducing agents (LiAlH4, NaBH4) Installation or modification of amine and methoxy groups
Oxidation (for derivative synthesis) KMnO4, CrO3 Oxidation of methoxy groups to carbonyl derivatives

Research Findings and Mechanistic Insights

  • Mechanistic Pathways:
    The butyllithium-mediated cyclization likely proceeds via nucleophilic attack on tosylate leaving groups, inducing ring closure to the cyclobutane core. The reaction requires strict anhydrous and inert atmosphere conditions to prevent side reactions.

  • Photochemical Studies:
    Photochemical methods to generate cyclobutane rings through [2+2] cycloadditions have been extensively studied, revealing that substituent effects and reaction media greatly influence product distribution and yield.

  • Functional Group Compatibility:
    The presence of methanamine groups requires careful protection/deprotection strategies during synthesis to avoid unwanted side reactions. Amines can be introduced via nucleophilic substitution or reductive amination steps after ring formation.

Summary Table of Preparation Methods

Method Key Reagents/Conditions Advantages Limitations
Butyllithium-mediated cyclization Butyllithium, tosylate intermediates, low temp High regioselectivity; direct ring formation Sensitive to moisture; requires inert atmosphere
Photochemical cycloaddition UV light, dibromomaleic anhydride, alkenes Mild conditions; versatile Requires specialized equipment; possible side products
Ring expansion/contraction Carbene intermediates, heat or photolysis Access to complex ring systems Complex reaction control; low yields sometimes
Functional group transformations Alkyl halides, reducing agents, oxidants Enables fine-tuning of substituents Multi-step; potential for side reactions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine
Reactant of Route 2
(3,3-Dimethylcyclobutane-1,1-diyl)dimethanamine

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